3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile
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Overview
Description
3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors. The final step often involves coupling the pyrazole and azetidine intermediates with a benzonitrile derivative under conditions that promote carbon-carbon bond formation, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, while the nitrile group can act as an electrophilic site for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzamide
- 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzoic acid
- 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzyl alcohol
Uniqueness
The unique combination of the pyrazole, azetidine, and benzonitrile groups in 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable target for further research and development .
Properties
IUPAC Name |
3-[3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-7-18-20(8-12)11-14-9-19(10-14)16(21)15-4-2-3-13(5-15)6-17/h2-5,7-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYVEDQNWIDNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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